Scientific Field: Cardiology
Application Summary: Temanogrel is being evaluated for its potential to treat coronary microvascular obstruction (cMVO) in patients undergoing percutaneous coronary intervention (PCI) cMVO is a condition characterized by the failure to achieve full myocardial or microcirculatory reperfusion despite resolution of epicardial coronary occlusion and flow by a PCI.
Methods of Application: The Phase 2 trial is a multicenter, randomized, double-blind, placebo-controlled study conducted in the US, Australia, Sweden, Netherlands, and UK.
Results/Outcomes: The trial is expected to enroll 99 participants.
Scientific Field: Rheumatology
Application Summary: Temanogrel is being investigated for its potential to reduce the symptoms of Raynaud’s phenomenon in patients who also have systemic sclerosis It is designed to prevent the constriction of blood vessels by selectively inhibiting the effects of a molecule called serotonin.
Methods of Application: The proposed study plans to assess the effects of Temanogrel on blood flow in the hands of patients with Raynaud’s phenomenon.
Temanogrel, also known as APD-791, is a selective inverse agonist of the serotonin 2A receptor. It has been developed primarily for its potential applications in treating various cardiovascular conditions, particularly those related to microvascular obstruction and Raynaud's phenomenon. As a small molecule compound, it belongs to several pharmacological classes, including anti-ischaemics, antithrombotics, and vascular disorder therapies. Temanogrel is notable for its ability to inhibit inositol phosphate accumulation with an inhibitory concentration (IC50) of 5.2 nM and a binding affinity (Ki) of 4.9 nM for the serotonin 2A receptor .
Temanogrel acts as a selective antagonist of the serotonin 5-HT2A receptor [, ]. This receptor plays a role in platelet aggregation and blood vessel constriction. By blocking this receptor, Temanogrel aimed to reduce platelet activation and blood vessel narrowing, thereby preventing blood clot formation [].
Temanogrel exhibits significant biological activity as a serotonin 2A receptor antagonist. This action is critical in its therapeutic effects, particularly in reducing vasoconstriction and improving blood flow in conditions such as myocardial ischemia and Raynaud's phenomenon. Its selectivity for the serotonin 2A receptor allows it to minimize side effects typically associated with non-selective serotonin antagonists . Clinical trials have evaluated its safety and efficacy in various cardiovascular contexts but have encountered suspensions due to business decisions by the developing companies .
The synthesis of temanogrel involves several steps:
Temanogrel has potential applications in several areas:
Temanogrel shares similarities with several other compounds that target serotonin receptors or have cardiovascular applications. Notable compounds include:
Compound | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Temanogrel | Serotonin 2A receptor inverse agonist | Cardiovascular disorders | Selective antagonist with unique metabolites |
Etrasimod | Sphingosine 1-phosphate receptor modulator | Immuno-inflammatory diseases | Broad application across multiple diseases |
Terazosin | Alpha-adrenergic blocker | Hypertension | Dual action on blood pressure and urinary symptoms |
Clonidine | Alpha-2 adrenergic agonist | Hypertension | Central action leading to reduced sympathetic outflow |
Temanogrel's uniqueness lies in its specific targeting of the serotonin 2A receptor, which differentiates it from other compounds that may act on different receptors or pathways within the cardiovascular system .